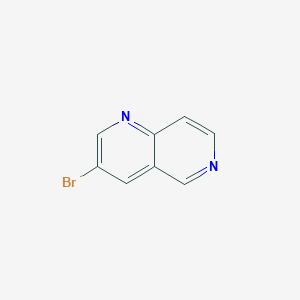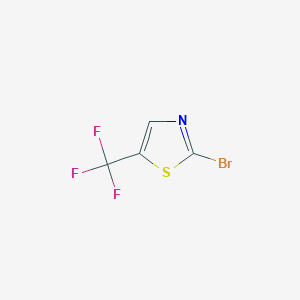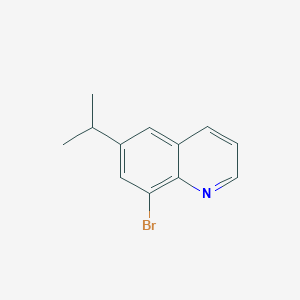
8-Bromo-6-isopropyl-quinoline
描述
8-Bromo-6-isopropyl-quinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 8-Bromo-6-isopropyl-quinoline is similar to that of quinoline, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-6-isopropyl-quinoline are similar to those of 6-Bromoquinoline . The experimental melting point of 6-Bromoquinoline is 24 °C .科学研究应用
Medicinal Chemistry: Antimalarial Activity
8-Bromo-6-isopropyl-quinoline has been studied for its potential role in antimalarial drug development. Quinoline derivatives are known for their antimalarial properties, and the bromine and isopropyl substitutions on this compound could offer unique interactions with the biological targets within the malaria parasite. Research focuses on synthesizing various quinoline derivatives and testing their efficacy against different strains of Plasmodium, the causative agent of malaria .
Organic Synthesis: Catalyst Development
In the field of synthetic organic chemistry, 8-Bromo-6-isopropyl-quinoline serves as a precursor for the development of catalysts. These catalysts can be used in various organic reactions, including those that form carbon-carbon or carbon-heteroatom bonds, which are fundamental in creating complex organic molecules .
Pharmacology: Metabolic Transformation Studies
The metabolic transformation of quinoline derivatives is crucial for their activation in vivo. Studies involving 8-Bromo-6-isopropyl-quinoline aim to understand how the compound is metabolized within the body and how it can be modified to improve its pharmacological profile .
Green Chemistry: Sustainable Process Development
Quinolines, including 8-Bromo-6-isopropyl-quinoline, are being explored for their role in green chemistry. Researchers are developing cleaner and more sustainable chemical processes for synthesizing quinoline derivatives, which could reduce the environmental impact of chemical manufacturing .
Drug Design: Pharmacophore Exploration
As a pharmacophore, 8-Bromo-6-isopropyl-quinoline is investigated for its potential to serve as a core structure in drug design. Its interactions with various enzymes and receptors are studied to determine how it can be utilized to create new medications with improved efficacy and safety profiles .
Industrial Chemistry: Material Science Applications
In industrial chemistry, the structural properties of 8-Bromo-6-isopropyl-quinoline are being examined for applications in material science. Its potential to contribute to the development of new materials with specific optical or electrical properties is a subject of ongoing research .
未来方向
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
属性
IUPAC Name |
8-bromo-6-propan-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLLRYLXAGRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619070 | |
| Record name | 8-Bromo-6-(propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-isopropyl-quinoline | |
CAS RN |
159925-41-4 | |
| Record name | 8-Bromo-6-(propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

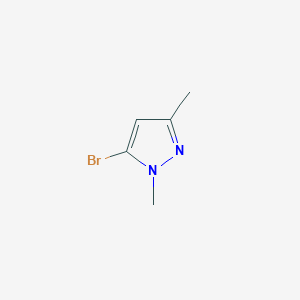
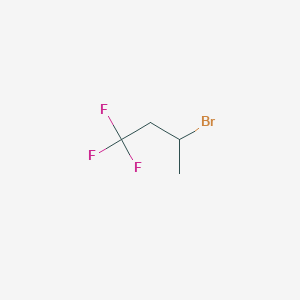

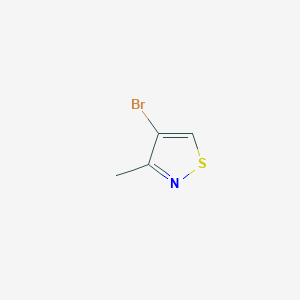

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

